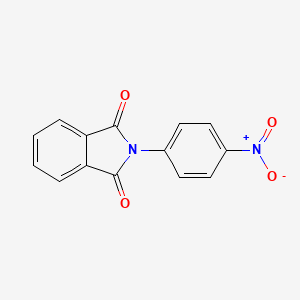

N-(4-nitrophenyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBJJKVNDZUAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185494 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31604-39-4 | |

| Record name | 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31604-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31604-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJN47DN89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-nitrophenyl)phthalimide

This guide provides a comprehensive, research-grade overview of the synthesis, purification, and detailed characterization of N-(4-nitrophenyl)phthalimide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles, ensuring a thorough understanding of the methodology.

Foundational Principles and Synthetic Strategy

This compound is a key chemical intermediate whose structure combines a phthalimide moiety with a nitrophenyl group. The synthesis hinges on a classic organic reaction: the condensation of a primary amine with a cyclic anhydride. This reaction forms a stable five-membered imide ring, a functional group prevalent in pharmaceuticals and functional materials.

The chosen synthetic route involves the direct condensation of phthalic anhydride with 4-nitroaniline. This method is favored for its efficiency, high atom economy, and procedural simplicity. The reaction is typically catalyzed by an acid, and proceeds via a two-step mechanism: nucleophilic attack of the amine onto a carbonyl carbon of the anhydride, followed by an intramolecular cyclization and dehydration to yield the final imide product. Glacial acetic acid serves as both the catalyst and the solvent, facilitating the reaction and simplifying the workup process.[1]

Reaction Mechanism: Imide Formation

The mechanism begins with the nucleophilic amino group of 4-nitroaniline attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This ring-opening step forms a phthalamic acid intermediate. Subsequent heating in the acidic medium promotes the cyclization via nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the stable imide ring.

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Procedure: Synthesis and Purification

This section details the complete workflow, from the initial reaction setup to the final purification of the target compound. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory.

Synthesis Workflow

The overall process is streamlined to ensure high yield and purity. It begins with the reaction of starting materials, followed by isolation of the crude product through precipitation, and concludes with purification by recrystallization.

Caption: Experimental workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis of Crude this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Phthalic Anhydride | 148.12 | 1.48 g | 0.01 |

| 4-Nitroaniline | 138.12 | 1.38 g | 0.01 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.48 g, 0.01 mol) and 4-nitroaniline (1.38 g, 0.01 mol).

-

Add 20 mL of glacial acetic acid to the flask.

-

Heat the mixture to reflux with continuous stirring. Maintain reflux for 2-3 hours. The solution should become homogeneous.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution slowly into a beaker containing ~100 mL of crushed ice and water while stirring vigorously. A yellow precipitate will form.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid on the filter paper with two portions of cold deionized water (2x25 mL) to remove residual acetic acid.

-

Press the solid as dry as possible on the funnel. The resulting crude product is then ready for purification.

Protocol 2: Purification by Recrystallization

The primary goal of recrystallization is to remove unreacted starting materials and any side products.[2] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, glacial acetic acid or ethanol are effective solvents.

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent (e.g., glacial acetic acid) to just dissolve the solid. It is crucial to use the minimum volume necessary to achieve a saturated solution at high temperature to maximize yield.[4]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a yellow crystalline solid.

Structural and Purity Characterization

Characterization is a self-validating step to confirm the identity and assess the purity of the synthesized this compound. A combination of physical and spectroscopic methods provides unambiguous structural confirmation.

Melting Point Determination

The melting point is a rapid and effective indicator of purity. A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden the melting point range.[5]

-

Expected Melting Point: 263-265 °C[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.[7]

-

Imide Carbonyl (C=O): Two characteristic stretching bands are expected for the imide group. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

-

Asymmetric C=O Stretch: ~1790-1770 cm⁻¹

-

Symmetric C=O Stretch: ~1735-1715 cm⁻¹[8]

-

-

Nitro Group (NO₂): The nitro group also exhibits two distinct stretching vibrations.

-

Asymmetric NO₂ Stretch: ~1530-1500 cm⁻¹

-

Symmetric NO₂ Stretch: ~1350-1330 cm⁻¹

-

-

Aromatic C=C: Stretching vibrations for the aromatic rings appear in the ~1600-1450 cm⁻¹ region.

-

C-N Stretch: The imide C-N stretching vibration is typically observed around ~1390-1370 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly symmetrical.

-

Phthalimide Protons: The four protons on the phthalimide ring are chemically equivalent in pairs, leading to two multiplets in the aromatic region (~7.8-8.0 ppm).

-

Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring form a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield (~8.3 ppm) compared to the protons meta to the nitro group (~7.6 ppm).[6]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms.

-

Imide Carbonyl Carbons (C=O): Expected to appear significantly downfield, typically around ~167 ppm.[6]

-

Aromatic Carbons: The carbon atoms of the two aromatic rings will appear in the ~123-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be one of the most downfield aromatic signals.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Expected Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at an m/z value of 268.[7][9]

Consolidated Data Summary

The table below summarizes the key analytical data used to confirm the identity and purity of synthesized this compound.

| Analysis Technique | Parameter | Expected Result |

| Melting Point | Melting Range | 263-265 °C[6] |

| FT-IR | Asymmetric C=O Stretch | ~1790-1770 cm⁻¹ |

| Symmetric C=O Stretch | ~1735-1715 cm⁻¹[8] | |

| Asymmetric NO₂ Stretch | ~1530-1500 cm⁻¹ | |

| Symmetric NO₂ Stretch | ~1350-1330 cm⁻¹ | |

| ¹H NMR | Phthalimide Protons | ~7.8-8.0 ppm (multiplet, 4H) |

| Nitrophenyl Protons (ortho to NO₂) | ~8.3 ppm (doublet, 2H) | |

| Nitrophenyl Protons (meta to NO₂) | ~7.6 ppm (doublet, 2H) | |

| ¹³C NMR | Imide Carbonyl Carbon | ~167 ppm |

| Mass Spec | Molecular Ion Peak [M]⁺ | m/z = 268[7][9] |

References

- 1. Phthalimides [organic-chemistry.org]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. benchchem.com [benchchem.com]

- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. This compound(31604-39-4) MS spectrum [chemicalbook.com]

- 10. This compound | 31604-39-4 [chemicalbook.com]

A Comprehensive Technical Guide to N-(4-nitrophenyl)phthalimide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth examination of N-(4-nitrophenyl)phthalimide, a key chemical intermediate in organic synthesis. The document outlines its precise chemical identity according to IUPAC nomenclature, details its critical physicochemical properties, and presents a validated, step-by-step protocol for its laboratory synthesis. Furthermore, this guide explores the compound's synthetic utility, particularly its role as a precursor to N-(4-aminophenyl)phthalimide, and discusses its broader applications in the development of dyes and pharmacologically active molecules. Safety and handling protocols are also specified to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a comprehensive understanding of this versatile building block.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work. This section defines this compound and summarizes its key physical and chemical data.

Nomenclature and Structure

The compound commonly known as this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

-

Common Name: this compound

-

Synonyms: 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione, N-(p-Nitrophenyl)phthalimide[1][3]

The structure consists of a central phthalimide group, where the nitrogen atom is substituted with a 4-nitrophenyl ring. The phthalimide moiety is derived from phthalic acid, and the substituent is a benzene ring nitrated at the para-position.

Structural Elucidation

The chemical structure of 2-(4-nitrophenyl)isoindole-1,3-dione is depicted below. The planar phthalimide ring system is connected via a nitrogen bridge to the nitrophenyl group. This conjugation influences the electronic properties and reactivity of the molecule.

Caption: Structure of 2-(4-nitrophenyl)isoindole-1,3-dione.

Physicochemical Data Summary

Quantitative data is essential for experimental design, including solvent selection for reactions and purification. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 268.22 g/mol | [1][3][5] |

| Melting Point | 191-192 °C | [2] |

| Boiling Point | 494.2 °C at 760 mmHg (Predicted) | [2] |

| Appearance | White to yellow powder/crystals | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMF, THF. | [6] |

| Polar Surface Area | 83.2 Ų | [1] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the condensation of phthalic anhydride with 4-nitroaniline. This reaction is a cornerstone of imide synthesis and proceeds through a nucleophilic acyl substitution mechanism.

Principle of Synthesis: The Condensation Reaction

The synthesis is predicated on the nucleophilic nature of the amino group on 4-nitroaniline and the electrophilic nature of the carbonyl carbons in phthalic anhydride. The reaction proceeds in two main stages:

-

Amide Formation: The primary amine of 4-nitroaniline attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

-

Cyclization (Imide Formation): Under heating, typically in a high-boiling solvent like glacial acetic acid, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular condensation (dehydration) to form the stable five-membered imide ring.

The electron-withdrawing nitro group on the aniline derivative deactivates the amino group slightly, but the reaction proceeds efficiently under thermal conditions.

Detailed Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Nitroaniline

This protocol is a standard laboratory procedure for the synthesis of N-substituted phthalimides.

Materials:

-

Phthalic anhydride

-

4-Nitroaniline

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-nitroaniline. For example, use 1.48 g (10 mmol) of phthalic anhydride and 1.38 g (10 mmol) of 4-nitroaniline.

-

Solvent Addition: Add a suitable volume of glacial acetic acid to the flask to act as a solvent and catalyst (e.g., 20 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The cooled mixture can be poured into a beaker of ice water to facilitate complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and any unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Workflow Diagram

The synthesis and purification process can be visualized as a clear, sequential workflow.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a stable intermediate. Its value lies in the chemical handles it possesses, namely the nitro group, which can be readily transformed into other functional groups.

The Nitro Group as a Handle for Derivatization

The most significant reaction of this compound in drug development and materials science is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation converts the molecule into N-(4-aminophenyl)phthalimide , a versatile building block. This amino group can then be used for a wide range of subsequent reactions:

-

Amide bond formation

-

Diazotization reactions to form diazonium salts

-

Reductive amination

-

Nucleophilic substitution reactions

This two-step sequence (imide formation followed by nitro reduction) provides an efficient route to introduce a protected aniline moiety into more complex molecular scaffolds.

Protocol: Reduction to N-(4-aminophenyl)phthalimide

A common and effective method for this reduction uses tin(II) chloride in an acidic medium.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

-

Reductant Addition: In a separate flask, dissolve an excess of tin(II) chloride dihydrate (typically 3-5 molar equivalents) in concentrated HCl.

-

Reaction: Slowly add the tin(II) chloride solution to the solution of the nitro compound. The reaction is often exothermic and may require cooling in an ice bath. Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully neutralize the acidic mixture by the slow addition of a concentrated NaOH solution until the solution is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate. The desired amino product will move into the organic layer.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-aminophenyl)phthalimide, which can be further purified by column chromatography or recrystallization.

Logical Pathway Diagram

This diagram illustrates the synthetic importance of this compound as a precursor.

Caption: Synthetic pathway from the title compound to target molecules.

Applications in Research and Development

The utility of this compound is realized through its conversion to derivatives that have applications in medicinal chemistry and materials science.

-

Precursor for Medicinal Chemistry: Phthalimide derivatives are a well-established class of compounds in drug discovery, famously associated with the immunomodulatory drug thalidomide and its analogs. The N-(4-aminophenyl)phthalimide core can be elaborated to create novel compounds for screening against various biological targets. Phthalimides have been explored for their anti-proliferative, anti-inflammatory, and other therapeutic effects[7].

-

Intermediate for Dyes and Pigments: The N-(4-aminophenyl)phthalimide derived from the title compound is an important intermediate for synthesizing azo dyes[8]. The primary amino group can be diazotized and then coupled with electron-rich aromatic compounds to produce intensely colored molecules used in the textile and printing industries.

Safety and Handling

Proper handling is crucial when working with any chemical intermediate. While this compound does not have extensive hazard data publicly available, precautions should be based on the reactivity of its functional groups and related compounds.

-

Hazard Identification: Based on related structures like 4-nitrophthalimide, the compound should be treated as a potential irritant[6][9]. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[9][10].

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[10][11]. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[9][11].

-

First Aid:

Conclusion

This compound, or 2-(4-nitrophenyl)isoindole-1,3-dione, is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the strategic positioning of the reducible nitro group make it a key building block for more complex molecules. Its primary utility is as a stable precursor to N-(4-aminophenyl)phthalimide, which opens a gateway to a wide array of derivatives with significant applications in the development of pharmaceuticals, dyes, and other functional materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, enables researchers to effectively leverage this compound in their scientific endeavors.

References

- 1. This compound | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 31604-39-4,this compound [lookchemicals.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 31604-39-4 [chemicalbook.com]

- 6. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijrcs.org [ijrcs.org]

- 8. Page loading... [guidechem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of N-(4-nitrophenyl)phthalimide

Introduction

N-(4-nitrophenyl)phthalimide is a significant organic compound featuring a planar phthalimide ring system connected to a nitro-substituted phenyl group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the phthalimide and nitrophenyl moieties imparts unique electronic and chemical properties, influencing its reactivity and potential applications. Accurate structural elucidation and confirmation of purity are paramount for any research or development involving this compound. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by established chemical principles, and provide standardized protocols for data acquisition.

Molecular Structure and Synthesis

A precise understanding of the molecular structure is fundamental to interpreting spectroscopic data. The atoms are numbered to facilitate clear assignments in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Synthesis Workflow

The most common and direct synthesis of this compound involves the condensation of phthalic anhydride with 4-nitroaniline. This reaction proceeds via a phthalamic acid intermediate, which then undergoes cyclodehydration.

Caption: General workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of dry this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Data

The following data was obtained in CDCl₃ at 600 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.38 - 8.36 | m (d) | ~8.8 Hz | 2H | H-2', H-6' |

| 8.00 | dd | 5.4, 3.0 | 2H | H-9, H-10 |

| 7.85 | dd | 5.5, 3.1 | 2H | H-8, H-11 |

| 7.63 | d | 8.8 | 2H | H-3', H-5' |

Interpretation of the ¹H NMR Spectrum

The spectrum displays four distinct signals in the aromatic region (7.5-8.5 ppm), consistent with the molecular structure.

-

Nitrophenyl Protons: The protons on the 4-nitrophenyl ring form a classic AA'BB' system, which often appears as two distinct doublets.

-

The signal at 8.37 ppm is assigned to protons H-2' and H-6' . These protons are ortho to the strongly electron-withdrawing nitro (NO₂) group, which deshields them significantly, shifting their resonance far downfield.

-

The signal at 7.63 ppm is assigned to protons H-3' and H-5' . These protons are meta to the nitro group and ortho to the phthalimide nitrogen. They couple with their ortho neighbors (H-2'/H-6'), resulting in a doublet with a typical ortho coupling constant of ~8.8 Hz.

-

-

Phthalimide Protons: The protons on the phthalimide ring also form a symmetrical AA'BB' system.

-

The signals at 8.00 ppm (H-9, H-10) and 7.85 ppm (H-8, H-11) are characteristic of the phthalimide moiety. The deshielding is caused by the adjacent carbonyl groups. Each signal appears as a doublet of doublets (dd) due to coupling with one ortho and one meta proton.

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While specific, experimentally verified data for this compound was not located in the searched literature, a predicted spectrum can be constructed based on established principles and data from analogous structures.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Parameters: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale |

| ~167 | C=O (Imide) | Carbonyl carbons are highly deshielded. |

| ~148 | C-4' (C-NO₂) | Quaternary carbon attached to the electron-withdrawing NO₂ group. |

| ~138 | C-1' (C-N) | Quaternary carbon attached to the imide nitrogen. |

| ~135 | C-9, C-10 | Aromatic CH carbons in the phthalimide ring. |

| ~132 | C-7a, C-11a | Quaternary carbons of the phthalimide ring fusion. |

| ~129 | C-3', C-5' | Aromatic CH carbons ortho to the imide linkage. |

| ~125 | C-8, C-11 | Aromatic CH carbons in the phthalimide ring. |

| ~124 | C-2', C-6' | Aromatic CH carbons ortho to the NO₂ group. |

Interpretation of the Expected ¹³C NMR Spectrum

Due to the molecule's symmetry, only 8 distinct signals are expected:

-

Carbonyl Carbons: A single signal for the two equivalent imide carbonyl carbons is expected at the lowest field (~167 ppm).

-

Quaternary Carbons: Three signals for the four quaternary carbons are anticipated: C-4' (attached to the nitro group), C-1' (attached to the imide nitrogen), and the two equivalent carbons at the phthalimide ring fusion (C-7a, C-11a).

-

Aromatic CH Carbons: Four signals for the eight CH carbons are expected, corresponding to the four pairs of chemically equivalent protons identified in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be run first.

Characteristic IR Absorption Bands

While a complete experimental spectrum was not available, the key functional groups in this compound produce highly characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~1780-1795 | C=O Symmetric Stretch | Imide | Medium |

| ~1710-1735 | C=O Asymmetric Stretch | Imide | Strong |

| ~1590-1610 | C=C Stretch | Aromatic Ring | Medium |

| ~1510-1530 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |

| ~1340-1350 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |

| ~1360-1390 | C-N Stretch | Imide | Medium |

Interpretation of the IR Spectrum

The IR spectrum is a powerful confirmation of the compound's identity.

-

Imide Carbonyls: The most prominent features for the phthalimide group are the two carbonyl (C=O) stretching bands. The asymmetric stretch is typically very strong and appears at a lower wavenumber (~1710-1735 cm⁻¹), while the symmetric stretch is of medium intensity and appears at a higher wavenumber (~1780-1795 cm⁻¹). The presence of these two distinct bands is a hallmark of a cyclic imide.

-

Nitro Group: The presence of the nitro group is unequivocally confirmed by two strong absorption bands corresponding to its asymmetric (~1510-1530 cm⁻¹) and symmetric (~1340-1350 cm⁻¹) stretching vibrations.

-

Aromatic Ring: Aromatic C=C stretching vibrations are expected in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Mass Spectrometry Data

The molecular formula of this compound is C₁₄H₈N₂O₄, with a molecular weight of 268.22 g/mol .

| m/z Value | Ion | Interpretation |

| 268 | [M]⁺• | Molecular Ion |

| 222 | [M - NO₂]⁺ | Loss of a nitro group |

| 148 | [C₈H₄O₂N]⁺ | Phthalimide cation radical |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation radical |

| 104 | [C₇H₄O]⁺ | Benzoyl cation fragment |

| 76 | [C₆H₄]⁺ | Benzyne radical cation |

Interpretation of the Mass Spectrum

The mass spectrum provides direct evidence of the molecular weight and key structural components.[2]

-

Molecular Ion: The peak at m/z 268 corresponds to the intact molecular ion [C₁₄H₈N₂O₄]⁺•, confirming the molecular weight of the compound.

-

Fragmentation Pathway: The high-energy ionization process induces fragmentation, providing structural clues. A common fragmentation pathway involves the cleavage of the weakest bonds and the loss of stable neutral molecules.

-

A primary fragmentation is the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 222 .

-

Cleavage of the N-phenyl bond can lead to fragments corresponding to the phthalimide cation at m/z 148 and the nitrophenyl cation at m/z 122 .

-

Further fragmentation of the phthalimide portion can lead to the characteristic benzoyl-type fragment at m/z 104 and the benzyne fragment at m/z 76 .

-

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H NMR spectroscopy precisely maps the proton environments, confirming the substitution patterns on both aromatic rings. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. While direct experimental ¹³C NMR and IR data were not available in the cited literature, analysis of the expected signals based on known chemical principles strongly supports the structure. The combination of these techniques provides researchers with a robust and reliable dataset for the unequivocal identification and quality assessment of this compound.

References

"thermal stability and decomposition of N-(4-nitrophenyl)phthalimide"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-(4-nitrophenyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule integrating the thermally robust phthalimide moiety with an energetic nitroaromatic group, presents a unique thermal behavior profile. Understanding its stability under thermal stress is paramount for safe handling, chemical processing, and predicting its performance in high-temperature applications. This guide provides a comprehensive analysis of the thermal characteristics of this compound, detailing the advanced analytical methodologies used for its evaluation, its decomposition kinetics and pathways, and critical safety considerations.

Introduction to this compound

This compound (C₁₄H₈N₂O₄) is a crystalline organic compound featuring a planar phthalimide ring system N-substituted with a 4-nitrophenyl group.[1][2] The phthalimide structure is known for its exceptional thermal stability, forming the backbone of high-performance polyimide polymers.[3] Conversely, the nitro group (-NO₂) is an explosophore, a functional group that can impart energetic properties and thermal instability to a molecule.[4][5] The juxtaposition of these two groups makes the study of its thermal decomposition not only academically interesting but also crucial for practical applications and process safety. This document serves as a technical guide, grounded in established analytical principles, to elucidate the thermal properties of this compound.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which influence its behavior during thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O₄ | [1][2] |

| Molecular Weight | 268.22 g/mol | [1][2] |

| Appearance | Yellow powder (typical for nitroaromatic compounds) | [6] |

| CAS Number | 31604-39-4 | [1][2] |

Core Methodologies for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of a chemical compound.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the cornerstone for assessing thermal stability. It precisely measures changes in a sample's mass as a function of temperature or time in a controlled atmosphere.[7] For this compound, TGA is used to determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the final residue. An inert nitrogen atmosphere is typically employed to isolate the intrinsic thermal degradation from oxidative processes, providing a clear baseline for stability.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound powder into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot mass (%) versus temperature (°C). Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[7] It is indispensable for distinguishing between physical transformations (like melting) and chemical reactions (like decomposition). For this compound, DSC will reveal the melting point (an endothermic event) and the highly energetic decomposition (an exothermic event), which is characteristic of nitro-containing compounds.[10]

Experimental Protocol: DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

-

Heating Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at 10 °C/min.

-

Scientist's Note: Using sealed pans prevents mass loss due to sublimation before decomposition, ensuring the observed thermal events are accurate. The upper-temperature limit is set to avoid excessive pressure buildup from decomposition gases that could rupture the pan.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting) and exothermic peaks (decomposition).

Thermal Stability Profile and Decomposition Data

Analysis using the methodologies described above yields a detailed profile of the compound's thermal behavior. While specific experimental data for this compound is not widely published, a profile can be constructed based on the known behavior of its constituent moieties.

Expected Thermal Events:

-

Melting: The compound will first undergo melting, observed as a sharp endothermic peak on the DSC curve. The melting point for 4-nitrophthalimide is 198 °C, providing a reasonable estimate.[11]

-

Decomposition: At a higher temperature, decomposition will begin. This will be marked by a significant mass loss in the TGA curve and a strong exothermic peak in the DSC curve. Polyimides exhibit high thermal stability with decomposition often starting above 400°C, while many nitroaromatics decompose in the 200-350°C range.[3][8] The decomposition of this compound is expected to be initiated by the less stable nitro-substituted phenyl ring.

Anticipated TGA/DSC Data Summary

| Parameter | Technique | Expected Observation | Rationale |

| Melting Point (Tₘ) | DSC | Sharp endotherm ~190-210 °C | Phase transition from solid to liquid. |

| Onset of Decomposition (Tₒ) | TGA | ~280-350 °C | Initiation of mass loss. Governed by the C-NO₂ bond strength.[4] |

| Peak Decomposition (Tₘₐₓ) | TGA (DTG) / DSC | Broad exotherm following Tₒ | Temperature of maximum reaction rate. Exotherm indicates an energetic release. |

| Mass Loss | TGA | Multistage process, significant loss | Initial loss of NO₂, followed by fragmentation of the aromatic rings. |

| Residue at 600 °C | TGA | Low (<10%) | Organic structure leading to volatile products, with some char formation. |

Kinetics and Mechanism of Decomposition

Decomposition Kinetics

The kinetics of solid-state decomposition can be analyzed from TGA data collected at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). Isoconversional (model-free) methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are employed to calculate the activation energy (Ea) of decomposition.[8][9] The activation energy represents the minimum energy required to initiate the decomposition reaction and is a key parameter for assessing thermal stability. For nitroaromatic compounds, Ea values can vary widely but provide a quantitative measure of stability.[8]

Proposed Decomposition Mechanism

The decomposition pathway is dictated by the weakest bonds in the molecule. For this compound, the C-NO₂ bond is significantly weaker than the bonds within the aromatic and imide rings. Therefore, the primary decomposition step is the homolytic cleavage of this bond.

Caption: Proposed multi-step thermal decomposition pathway.

-

Initiation: The process begins with the scission of the C-NO₂ bond, yielding a nitrophenyl radical and a nitrogen dioxide radical (•NO₂). This is the rate-limiting step and is consistent with the general mechanism for nitroaromatic compounds.[4][5][12]

-

Propagation: The highly reactive radicals attack the parent molecule or other fragments, leading to a cascade of secondary reactions.

-

Product Formation: The phthalimide ring eventually fragments. Studies on the thermal decomposition of phthalimide itself show the formation of toxic and volatile products, including hydrogen cyanide (HCN), isocyanic acid, benzonitrile, carbon monoxide (CO), and carbon dioxide (CO₂).[13] The presence of the nitro group will also lead to the release of various nitrogen oxides (NOx).

Safety and Handling Considerations

Given the presence of the nitro group and the nature of the decomposition products, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including safety goggles with side-shields, nitrile gloves, and a lab coat.[14][15]

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of fine dust particles or decomposition vapors.[14][16]

-

Thermal Hazards: Avoid heating the compound in a closed system. The rapid release of gaseous decomposition products can lead to a dangerous pressure buildup. Thermal decomposition can be highly exothermic and may lead to a runaway reaction if heated in large quantities.

-

Toxicity: The decomposition products, particularly HCN and NOx, are highly toxic.[13][14] Ensure that the exhaust from thermal analysis instruments is properly vented.

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it as hazardous chemical waste in accordance with local regulations.[14]

Conclusion

This compound possesses a complex thermal profile governed by the interplay between its stable phthalimide core and its energetic nitrophenyl substituent. Its thermal decomposition is an irreversible, exothermic process initiated by the cleavage of the C-NO₂ bond, leading to the evolution of a variety of toxic gaseous products. A thorough characterization using a combination of TGA, DSC, and evolved gas analysis is critical for any researcher or developer working with this or structurally related materials. The insights gained from such analyses are fundamental to ensuring process safety, defining application limits, and advancing the development of novel materials.

References

- 1. This compound | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 31604-39-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Thermal decomposition of arylnitramines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.se [fishersci.se]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Structures and Analogs of N-Phenylphthalimide Derivatives

Abstract

The N-phenylphthalimide scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of N-phenylphthalimide derivatives and their related analogs. We delve into their roles as anti-inflammatory, immunomodulatory, anticonvulsant, anticancer, and enzyme-inhibiting agents, with a particular focus on the mechanistic underpinnings of their actions. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a critical analysis of key analogs, including those inspired by the seminal molecule, thalidomide. This document serves as a foundational resource for the rational design and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Phthalimide Scaffold as a Cornerstone in Drug Discovery

The phthalimide moiety, an isoindoline-1,3-dione core, is a recurring motif in pharmacologically significant molecules.[1] Its unique chemical characteristics—hydrophobicity for membrane traversal, a hydrogen bonding subunit, and an aromatic hydrophobic site—make it an exceptionally versatile scaffold for drug design.[1] The fusion of this imide with a phenyl ring at the nitrogen atom gives rise to the N-phenylphthalimide structure, a foundational building block for numerous therapeutic agents.[2][3]

The historical significance of the phthalimide core is inextricably linked to thalidomide, a derivative initially used for its sedative properties that later became infamous for its teratogenicity.[4][5] However, the subsequent discovery of thalidomide's potent immunomodulatory and anti-angiogenic effects revitalized interest in this chemical class, leading to its repurposing and the development of highly successful analogs like lenalidomide and pomalidomide.[5] These immunomodulatory drugs (IMiDs®) have transformed the treatment of multiple myeloma and other hematological malignancies.

This guide explores the rich chemistry and pharmacology of N-phenylphthalimide derivatives beyond thalidomide, examining how structural modifications give rise to a broad spectrum of biological activities and offering a roadmap for future drug development endeavors.

Synthesis and Physicochemical Profile of the N-Phenylphthalimide Core

The synthetic accessibility of the N-phenylphthalimide scaffold is a key reason for its prevalence in drug discovery. The most fundamental and widely employed method is the direct dehydrative condensation of phthalic anhydride with a corresponding aniline.[6][7]

General Synthesis Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[6] Initially, the nucleophilic nitrogen of the aniline attacks a carbonyl carbon of the phthalic anhydride, forming a tetrahedral intermediate known as a phthalanilic acid.[6][8] Subsequent heating, often in the presence of an acid catalyst like glacial acetic acid, facilitates an intramolecular cyclization and dehydration to yield the final N-phenylphthalimide product.[6][8]

Caption: Reaction mechanism for the synthesis of N-Phenylphthalimide.[6]

Experimental Protocols for Synthesis

This method is efficient and provides high yields under relatively mild conditions.[2]

-

Reactant Combination: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and the desired substituted aniline (1.0 equivalent).[9]

-

Solvent Addition: Add glacial acetic acid as both a solvent and catalyst (approximately 5 times the volume of the reactants).[6]

-

Reflux: Heat the reaction mixture to reflux (typically 110-120°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Isolation: Allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold deionized water to precipitate the product.[7]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid first with a 10% aqueous potassium carbonate solution to remove unreacted phthalic anhydride and acetic acid, followed by washing with deionized water until the filtrate is neutral.[6][10]

-

Purification: Dry the crude product. For higher purity, recrystallize the N-phenylphthalimide from a suitable solvent such as ethanol or acetic acid.[9][10]

This approach is rapid, environmentally friendly, and offers excellent yields.[7]

-

Reactant Combination: Mix phthalic anhydride (1.0 equivalent), aniline (1.0 equivalent), and sulphamic acid (10 mol%) in a flask.[7]

-

Heating: Heat the mixture in an oil bath at 130°C for the appropriate time (often just a few minutes, monitored by TLC).[7]

-

Isolation: Pour the hot reaction mixture into water.

-

Filtration: Collect the resulting solid by filtration under suction.

-

Washing: Wash the product with ethyl acetate to yield the final, often highly pure, N-phenylphthalimide.[7]

Physicochemical Properties

The core N-phenylphthalimide structure possesses a defined set of properties that serve as a baseline for its derivatives.

| Property | Value | Reference |

| IUPAC Name | 2-phenylisoindole-1,3-dione | [3] |

| CAS Number | 520-03-6 | [3] |

| Molecular Formula | C₁₄H₉NO₂ | [3][11] |

| Molecular Weight | 223.23 g/mol | [3][11] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 204-207 °C | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

A Spectrum of Biological Activities

The N-phenylphthalimide scaffold is pleiotropic, with derivatives exhibiting a wide array of biological activities. The specific therapeutic effect is dictated by the nature and position of substituents on both the phenyl and phthalimide rings.

Anti-inflammatory and Immunomodulatory Effects

This is perhaps the most well-documented activity of phthalimide derivatives, largely inspired by thalidomide.

Many N-phenylphthalimide derivatives exert their anti-inflammatory effects by inhibiting key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2).[12][13] Thalidomide's mechanism for TNF-α inhibition involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] This binding enhances the degradation of TNF-α mRNA.[3] This mechanism provides a powerful rationale for designing new immunomodulatory agents.

Caption: Postulated mechanism of TNF-α inhibition by thalidomide.[3]

| Derivative | Biological Activity | Quantitative Data | Reference |

| LASSBio 468 (Sulfonyl-thiomorpholine derivative) | Inhibition of LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg | [12][14] |

| 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-... | Inhibition of iNOS expression in LPS-induced macrophages | 41.1 ± 5.4% inhibition at 10 µM | [12] |

Anticonvulsant Properties

N-phenylphthalimide derivatives have emerged as a promising class of compounds for treating epilepsy, building on the initial (though clinically unsuccessful) use of thalidomide as an anticonvulsant.[4][9] The phthalimide pharmacophore is considered a key structural feature for this activity.[9]

Evaluation of novel derivatives typically follows a standardized preclinical screening protocol to determine efficacy and potential neurotoxicity.

Caption: Standardized workflow for preclinical anticonvulsant screening.[9]

Enzyme Inhibition: Targeting α-Glucosidase

Certain N-phenylphthalimide derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate digestion.[3][15] This makes them attractive candidates for the development of new anti-diabetic agents.

This protocol is used to quantify the inhibitory potency of synthesized compounds.[16]

-

Preparation: Dissolve the N-phenylphthalimide derivatives and a standard inhibitor (e.g., acarbose) in DMSO to create stock solutions. Prepare a range of test concentrations by diluting with phosphate buffer.

-

Incubation: In a 96-well microplate, add the test compound solution and the α-glucosidase enzyme solution. Incubate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG) to each well to start the enzymatic reaction.

-

Reaction Progression: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a sodium carbonate solution (e.g., 0.1 M).

-

Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Derivative | Target Enzyme | IC₅₀ (mM) | Reference |

| N-(2,4-dinitrophenyl)phthalimide | Yeast α-glucosidase | 0.158 ± 0.005 | [15][17] |

| N-(2,4-dinitrophenyl)phthalimide | Maltase | 0.051 ± 0.008 | [15][17] |

Kinetic studies using Lineweaver-Burk plots have shown that some derivatives, like N-(2,4-dichlorophenyl)phthalimide, act as competitive inhibitors, suggesting they bind to the enzyme's active site.[15][16]

Anticancer and Other Activities

The versatility of the scaffold extends to several other therapeutic areas:

-

Anticancer Activity: Naphthalimide analogs, which are structurally related, have shown potent cytotoxic activities against cancer cell lines like HepG-2 and MCF-7, often by reducing levels of TNF-α and VEGF while inducing apoptosis.[18]

-

Hypolipidemic Activity: Certain derivatives, such as o-(N-phthalimido)acetophenone, have been shown to significantly lower serum cholesterol and triglyceride levels in animal models.[19]

-

Antimicrobial Activity: Various derivatives have been screened for activity against both gram-positive and gram-negative bacteria, as well as fungal strains.[4][12][20]

Structure-Activity Relationships (SAR) and Analog Design

The development of potent and selective N-phenylphthalimide-based drugs relies on a deep understanding of SAR—how specific structural changes influence biological activity.

-

Substitutions on the Phenyl Ring: The electronic nature and position of substituents on the N-phenyl ring are critical. For α-glucosidase inhibitors, electron-withdrawing groups (like nitro and chloro groups) at the 2 and 4 positions significantly enhance potency.[15][17] For COX inhibitors, substitutions also heavily influence selectivity between the COX-1 and COX-2 isoforms.[13]

-

Modifications of the Phthalimide Core: While the core is often conserved, alterations can lead to new classes of compounds. Replacing the phthalimide with a naphthalimide scaffold, for instance, has yielded potent anticancer agents.[18]

-

Analogs Lacking the Glutarimide Moiety: Much of thalidomide's activity is tied to its glutarimide ring. However, research has shown that phthalimide analogs devoid of this moiety can still exhibit significant analgesic activity in models of inflammatory and neuropathic pain, suggesting alternative mechanisms of action.[21]

This iterative process of synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery.

Caption: Workflow for lead optimization and analog design.

Challenges and Future Perspectives

While the N-phenylphthalimide scaffold holds immense promise, challenges remain. A key focus is the design of derivatives with enhanced selectivity to minimize off-target effects and improve safety profiles. The historical lesson of thalidomide's teratogenicity underscores the critical importance of exhaustive toxicological screening for any new analog.

The future of phthalimide-based drug discovery is bright. The well-established binding of the phthalimide moiety to Cereblon has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). In this technology, the phthalimide acts as a "handle" to recruit the E3 ubiquitin ligase to a specific protein of interest, marking it for degradation. This opens up entirely new avenues for targeting proteins previously considered "undruggable." Continued exploration of novel substitutions and related heterocyclic scaffolds will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

Conclusion

N-phenylphthalimide and its derivatives constitute a remarkably versatile and enduring class of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad and tunable range of biological activities, ensures their continued relevance in drug discovery. From potent anti-inflammatory and immunomodulatory agents to novel anticonvulsants and enzyme inhibitors, the therapeutic potential of this scaffold is vast. A thorough understanding of its synthesis, mechanisms of action, and structure-activity relationships, as detailed in this guide, is essential for harnessing its full potential to develop safer and more effective medicines for the future.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Phenylphthalimide | C14H9NO2 | CID 68215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. N-phenylphthalimide-type cyclooxygenase (COX) inhibitors derived from thalidomide: substituent effects on subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Hypolipidemic activity of phthalimide derivatives. 2. N-phenylphthalimide and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(4-nitrophenyl)phthalimide from Phthalic Anhydride

Abstract: This document provides a detailed, scientifically grounded protocol for the synthesis of N-(4-nitrophenyl)phthalimide, a key intermediate in various organic synthesis applications. The procedure involves the condensation reaction between phthalic anhydride and 4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization methods, and critical safety considerations.

Introduction and Scientific Rationale

N-substituted phthalimides are a cornerstone class of compounds in synthetic organic and medicinal chemistry. The phthalimide moiety serves not only as a robust protecting group for primary amines, famously utilized in the Gabriel synthesis, but also as a fundamental scaffold in a multitude of biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The target molecule, this compound, is a valuable synthetic intermediate, with the nitro group offering a versatile handle for further chemical transformations, such as reduction to an amine, enabling the construction of more complex molecular architectures.

The most direct and widely adopted method for synthesizing N-aryl phthalimides is the condensation of phthalic anhydride with an appropriate aniline derivative.[3] This approach is favored for its operational simplicity, high atom economy, and generally excellent yields. The reaction proceeds via a stable phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization through dehydration to form the thermodynamically stable five-membered imide ring.

Reaction Mechanism: An Addition-Elimination Pathway

The synthesis of this compound from phthalic anhydride and 4-nitroaniline is a classic example of a two-step nucleophilic acyl substitution followed by dehydration.

Step 1: Nucleophilic Attack and Ring Opening The reaction is initiated by the nucleophilic attack of the primary amine group of 4-nitroaniline on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This addition step leads to the formation of a tetrahedral intermediate which rapidly collapses, resulting in the opening of the anhydride ring to form the stable phthalamic acid intermediate, 2-((4-nitrophenyl)carbamoyl)benzoic acid. This step is typically fast and can often occur at room temperature.

Step 2: Intramolecular Cyclization and Dehydration The second step requires thermal energy and often an acid catalyst (like glacial acetic acid, which also serves as the solvent). The carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. The amide nitrogen attacks the carboxylic acid carbonyl carbon, and subsequent elimination of a water molecule yields the final, stable this compound product.[4]

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis using glacial acetic acid as both a solvent and a catalyst, promoting the dehydration step.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Phthalic Anhydride (C₈H₄O₃) | Reagent Grade, ≥99% | Standard Supplier | Corrosive, handle with care.[5][6] |

| 4-Nitroaniline (C₆H₆N₂O₂) | Reagent Grade, ≥98% | Standard Supplier | Toxic, handle with care.[7] |

| Glacial Acetic Acid (CH₃COOH) | ACS Grade, ≥99.7% | Standard Supplier | Corrosive, use in fume hood. |

| Ethanol (C₂H₅OH) | 95% or Absolute | Standard Supplier | For recrystallization. |

| Deionized Water | - | Laboratory Supply | For precipitation and washing. |

| Equipment | |||

| Round-bottom flask (100 mL) | |||

| Reflux condenser | |||

| Heating mantle with stirrer | |||

| Magnetic stir bar | |||

| Buchner funnel and flask | |||

| Vacuum source | |||

| Beakers, Graduated cylinders |

Quantitative Data

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| Phthalic Anhydride | 148.12 | 7.41 | 50 | 1.0 |

| 4-Nitroaniline | 138.12 | 6.91 | 50 | 1.0 |

| Glacial Acetic Acid | 60.05 | ~25 mL | - | Solvent |

Step-by-Step Synthesis Procedure

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (7.41 g, 50 mmol) and 4-nitroaniline (6.91 g, 50 mmol).

-

Solvent Addition: In a chemical fume hood, carefully add approximately 25 mL of glacial acetic acid to the flask. The acetic acid acts as a solvent and facilitates the dehydration of the intermediate.[2]

-

Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain a gentle reflux for 2-3 hours. The solution will become homogeneous as the reactants dissolve and react.

-

Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to near room temperature. A solid may begin to crystallize within the flask.

-

Isolation of Crude Product: Slowly pour the cooled reaction mixture into a beaker containing ~150 mL of cold deionized water while stirring vigorously. This will cause the product to precipitate out as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of deionized water to remove any residual acetic acid and unreacted starting materials. Continue washing until the filtrate is neutral (check with pH paper).

-

Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in an oven at 80-100 °C until a constant weight is achieved.

-

Recrystallization (Purification): Transfer the dried crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely. If the solid does not fully dissolve, add more hot ethanol portion-wise. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. The expected yield is typically in the range of 80-95%.

Caption: Step-by-step experimental workflow for synthesis.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

Appearance: Pale yellow crystalline solid.

-

Molecular Formula: C₁₄H₈N₂O₄[8]

-

Melting Point: The literature melting point is typically around 260-264 °C. A sharp melting point within this range is indicative of high purity.

-

FT-IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum provides definitive evidence of imide formation.

-

Disappearance of N-H stretches: Absence of peaks around 3300-3400 cm⁻¹ confirms the consumption of the primary amine.

-

Imide Carbonyls (C=O): Look for two characteristic strong absorption bands for the imide carbonyl group: an asymmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1710-1730 cm⁻¹.[2][10]

-

Nitro Group (NO₂): Strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group will be present around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.[11]

-

-

¹H NMR Spectroscopy (DMSO-d₆, δ ppm): The proton NMR spectrum should show signals corresponding to the two distinct aromatic systems.

-

Signals for the phthalimide protons (AA'BB' system) will appear in the aromatic region, typically around 7.8-8.1 ppm.

-

Signals for the 4-nitrophenyl protons (another AA'BB' system) will also be in the aromatic region, with two doublets expected around 7.6-8.4 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 268, confirming the molecular weight of the product.[12]

Safety Precautions and Waste Disposal

Adherence to strict safety protocols is mandatory for this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Chemical Handling:

-

Phthalic Anhydride: Is a severe irritant to the skin, eyes, and respiratory tract. It is also a skin sensitizer. All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of its dust.[5][6][13]

-

4-Nitroaniline: Is toxic if swallowed, inhaled, or absorbed through the skin. It is a suspected mutagen and can cause damage to organs through prolonged exposure.[7] Avoid all direct contact.

-

Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns. Handle with care in a fume hood.

-

-

Operational Hazards: The reaction involves heating a flammable solvent (acetic acid). Ensure no ignition sources are nearby and that the heating mantle is in good condition.

-

Waste Disposal: The filtrate and any waste solvents should be collected in a designated halogenated organic waste container. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | C14H8N2O4 | CID 101314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 31604-39-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ijert.org [ijert.org]

- 12. This compound(31604-39-4) MS [m.chemicalbook.com]

- 13. Mobile [my.chemius.net]

Application Note: N-(4-nitrophenyl)phthalimide as a Selective Turn-On Fluorescent Probe for Cyanide Detection

Introduction

The detection of cyanide (CN⁻) is of paramount importance in environmental monitoring, food safety, and clinical diagnostics due to its high toxicity.[1][2] Cyanide irreversibly binds to metalloenzymes, most notably cytochrome c oxidase, inhibiting cellular respiration.[1] Consequently, the World Health Organization (WHO) has set the maximum permissible level of free cyanide in drinking water at 1.9 μM.[3] This necessitates the development of simple, rapid, and highly sensitive detection methods. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and real-time monitoring capabilities.[4][5][6]

This application note details the use of N-(4-nitrophenyl)phthalimide as a robust and selective "turn-on" fluorescent probe for the quantification of cyanide ions in aqueous media. The probe is intrinsically non-fluorescent but exhibits a strong fluorescent signal upon reaction with cyanide. We will elucidate the sensing mechanism, provide a detailed experimental protocol for its application, and discuss key performance metrics.

Principle of Detection: Nucleophilic Aromatic Substitution